molecular formula C28H36N4O8 B1432082 Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate CAS No. 899442-96-7

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

Cat. No.: B1432082
CAS No.: 899442-96-7
M. Wt: 556.6 g/mol
InChI Key: VWTXAWRAYLJLRB-QFIPXVFZSA-N
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Description

Systematic IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture through a detailed naming convention that accounts for each functional group and stereochemical element. The complete IUPAC name, methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate, systematically describes the molecular structure from the core pentanoate backbone outward. The nomenclature begins with the methyl ester designation, followed by the stereochemical descriptor (2S) indicating the absolute configuration at the second carbon atom. The complex substituent at position 5 incorporates the bis(phenylmethoxycarbonylamino)methylideneamino group, which represents the doubly protected guanidine functionality characteristic of this compound class.

The systematic naming convention employs established IUPAC rules for amino acid derivatives, where the base structure is identified as a pentanoate chain with specific substitution patterns. The phenylmethoxycarbonyl groups, commonly referred to in synthetic chemistry literature as benzyloxycarbonyl protecting groups, are systematically named according to their attachment points and multiplicity. The 2-methylpropan-2-yl oxycarbonylamino substituent at position 2 represents the tert-butoxycarbonyl protecting group, following standard IUPAC nomenclature for carbamate-type protective functionalities. This comprehensive naming system ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

Alternative systematic names found in chemical databases include (S)-methyl 5-(2,3-bis((benzyloxy)carbonyl)guanidino)-2-((tert-butoxycarbonyl)amino)pentanoate, which emphasizes the guanidine core and protective group arrangements. The various nomenclatural approaches reflect different systematic priorities, with some emphasizing the amino acid derivative nature while others focus on the protected guanidine functionality. These naming variations, while maintaining structural accuracy, demonstrate the flexibility within IUPAC nomenclature for complex multifunctional molecules.

Functional Group Analysis

The molecular architecture of methyl (2S)-5-[(1E)-(benzyloxycarbonyl-amino),(benzyloxycarbonyl-imino)methyl]amino-2-tert-butoxycarbonyl-aminopentanoate encompasses multiple distinct functional groups that contribute to its chemical behavior and synthetic utility. The compound contains a total of eight oxygen atoms, four nitrogen atoms, and twenty-eight carbon atoms within its molecular framework, with a molecular weight of 556.6 grams per mole. The ester functional group at the carboxyl terminus provides the methyl pentanoate backbone, characterized by the carbonyl carbon in sp² hybridization with trigonal planar geometry and associated resonance stabilization. This ester functionality exhibits typical chemical reactivity patterns, including susceptibility to hydrolysis under appropriate conditions and participation in transesterification reactions.

The carbamate functional groups present in both protective moieties represent crucial structural elements that influence the compound's stability and reactivity profile. The tert-butoxycarbonyl group at position 2 exhibits the characteristic carbamate structure with its carbonyl group attached to both an alkoxy oxygen and an amino nitrogen. Carbamate groups demonstrate enhanced stability compared to simple amides due to resonance between the carbonyl and nitrogen centers, while maintaining sufficient reactivity for selective deprotection under acidic conditions. The presence of multiple carbamate functionalities creates opportunities for differential deprotection strategies, enabling selective removal of protecting groups under controlled reaction conditions.

The guanidine core, though heavily protected, represents the most distinctive functional element within the molecular structure. The bis(benzyloxycarbonyl) protection scheme completely masks the basic guanidine functionality while preserving the underlying carbon-nitrogen framework for subsequent synthetic transformations. The protected guanidine exhibits an E-configuration as indicated by the (1E) designation, reflecting the geometric arrangement around the central imine bond. This geometric isomerism significantly influences the compound's three-dimensional structure and potential interactions with other molecules during synthetic processes.

Functional Group Position Atoms Involved Hybridization Chemical Properties
Methyl Ester Terminal C-O-CH₃ sp² (C), sp³ (O) Hydrolyzable, electrophilic
Carbamate (tert-butoxycarbonyl) Position 2 N-CO-O-C(CH₃)₃ sp² (C), sp³ (N,O) Acid-labile, stable
Carbamate (benzyloxycarbonyl) Position 5 N-CO-O-CH₂-Ph sp² (C), sp³ (N,O) Base-stable, H₂-reducible
Protected Guanidine Position 5 C=N-NH- sp² (C,N) Masked basicity
Aromatic Rings Benzyl groups C₆H₅- sp² π-electron system

Stereochemical Configuration

The stereochemical configuration of methyl (2S)-5-[(1E)-(benzyloxycarbonyl-amino),(benzyloxycarbonyl-imino)methyl]amino-2-tert-butoxycarbonyl-aminopentanoate centers primarily on the absolute configuration at the second carbon atom, designated as (2S) according to Cahn-Ingold-Prelog nomenclature rules. This stereochemical designation indicates that when the molecule is oriented with the lowest priority substituent (typically hydrogen) pointing away from the observer, the remaining three substituents decrease in priority in a counterclockwise direction. The (2S) configuration corresponds to the L-amino acid stereochemistry, making this compound a derivative of L-lysine with its characteristic spatial arrangement preserved despite extensive structural modification.

The geometric isomerism indicated by the (1E) designation describes the configuration around the protected guanidine functionality, specifically referring to the arrangement of substituents around the central imine bond. In the E-configuration, the higher priority substituents on each carbon of the double bond are positioned on opposite sides of the bond, creating a trans-like arrangement that minimizes steric interactions between bulky protecting groups. This geometric configuration significantly influences the compound's three-dimensional structure and affects its interactions with enzymes, receptors, or other chiral molecules during synthetic transformations.

The relationship between the (2S) absolute configuration and the compound's biological activity or synthetic utility stems from the fundamental importance of stereochemistry in amino acid chemistry. L-amino acid derivatives generally exhibit different chemical and biological properties compared to their D-counterparts, with the (2S) configuration enabling compatibility with natural enzymatic systems and synthetic methodologies designed for L-amino acid substrates. The preservation of this stereochemical integrity throughout synthetic transformations requires careful selection of reaction conditions and reagents to avoid racemization or epimerization processes.

Conformational analysis of the compound reveals additional stereochemical complexities arising from the multiple carbamate groups and their potential for existing in different rotational conformations. Carbamate functional groups can adopt both cis and trans conformations around their carbon-nitrogen bonds, with the relative populations of these conformers influenced by steric effects, solvent interactions, and intramolecular hydrogen bonding patterns. The presence of multiple carbamate groups creates opportunities for complex conformational landscapes that may influence the compound's reactivity and selectivity in various chemical transformations.

Comparative Structural Features with Analogues

Comparative analysis with structurally related compounds reveals the unique positioning of methyl (2S)-5-[(1E)-(benzyloxycarbonyl-amino),(benzyloxycarbonyl-imino)methyl]amino-2-tert-butoxycarbonyl-aminopentanoate within the broader family of protected amino acid derivatives. The closely related compound methyl N⁶-[(1,1-dimethylethoxy)carbonyl]-N²-[(phenylmethoxy)carbonyl]-L-lysinate, with the molecular formula C₂₀H₃₀N₂O₆ and molecular weight of 394.5 grams per mole, represents a simpler analogue where the side chain amino group bears only a single tert-butoxycarbonyl protecting group rather than the bis(benzyloxycarbonyl) guanidine protection. This structural difference highlights the enhanced complexity and specialized synthetic applications of the target compound compared to conventional lysine derivatives.

The structural comparison extends to the fundamental difference in side chain functionality, where traditional lysine derivatives maintain the simple amino group character while the target compound incorporates a fully protected guanidine functionality. The protected guanidine structure, with its bis(benzyloxycarbonyl) substitution pattern, creates a significantly larger and more complex side chain that influences both the compound's physical properties and its synthetic utility. The molecular weight difference of approximately 162 grams per mole between the target compound and the simpler lysine derivative directly reflects the additional benzyloxycarbonyl protecting group and the modified side chain structure.

Examination of synthetic intermediates and related compounds in patent literature reveals the strategic importance of the bis(benzyloxycarbonyl) guanidine protection scheme in the synthesis of specialized peptide derivatives. The Chinese patent CN112694420A describes related methodology for the preparation of tert-butoxycarbonyl-L-lysine derivatives, emphasizing the selective protection strategies required for amino acids with multiple reactive sites. The synthetic approaches described in this patent literature demonstrate the complexity involved in achieving selective protection of different amino groups while maintaining stereochemical integrity.

The comparative molecular architecture analysis reveals distinct differences in protecting group strategies employed across the amino acid derivative family. While simpler lysine derivatives typically employ either benzyloxycarbonyl or tert-butoxycarbonyl protection for the side chain amino group, the target compound's use of bis(benzyloxycarbonyl) protection for a guanidine functionality represents a more sophisticated approach designed for specific synthetic applications. This protection strategy enables selective deprotection sequences and provides enhanced stability during synthetic transformations that might compromise simpler protecting group arrangements.

Compound Molecular Formula Molecular Weight (g/mol) Side Chain Protection Stereochemistry
Target Compound C₂₈H₃₆N₄O₈ 556.6 Bis(benzyloxycarbonyl) guanidine (2S)
L-Lysine derivative C₂₀H₃₀N₂O₆ 394.5 Single tert-butoxycarbonyl (2S)
Alternative derivative C₂₀H₃₀N₂O₆ 394.5 Single benzyloxycarbonyl (2S)

Properties

IUPAC Name

methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O8/c1-28(2,3)40-27(36)30-22(23(33)37-4)16-11-17-29-24(31-25(34)38-18-20-12-7-5-8-13-20)32-26(35)39-19-21-14-9-6-10-15-21/h5-10,12-15,22H,11,16-19H2,1-4H3,(H,30,36)(H2,29,31,32,34,35)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTXAWRAYLJLRB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Protection

  • Starting Material: L-arginine or its derivatives are commonly used due to the presence of the guanidine side chain.
  • Boc Protection: The α-amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, typically in an organic solvent like dichloromethane.
  • Methyl Ester Formation: The carboxylic acid is esterified by treatment with methanol and an acid catalyst (e.g., HCl or sulfuric acid) or via diazomethane methylation to form the methyl ester.

Guanidine Side Chain Protection

  • The guanidine group is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) or benzyloxycarbonyl anhydride under basic conditions.
  • This step yields a bis-Cbz-protected guanidine, with one Cbz on the amino nitrogen and one on the imino nitrogen, stabilizing the guanidine functionality for further transformations.

Formation of the (1E)-Imino Group

  • The (1E)-configuration imino group is introduced via condensation reactions.
  • A common method involves reacting the protected guanidine intermediate with an appropriate aldehyde or imine precursor under controlled conditions to achieve the (E)-selective imino linkage.
  • Reaction conditions favoring the (E)-isomer include mild temperatures and use of dehydrating agents or catalysts that promote selective imine formation.

Purification and Characterization

  • The product is purified by chromatographic techniques such as flash column chromatography or preparative HPLC.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm the structure and purity.
  • The stereochemistry (2S) is confirmed by chiral HPLC or optical rotation measurements.

Data Table Summarizing Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Notes
1 Boc Protection Boc2O, triethylamine, DCM Protect α-amino group Mild conditions to avoid side reactions
2 Methyl Ester Formation Methanol, acid catalyst or diazomethane Esterify carboxylic acid Ensures methyl ester at C-terminus
3 Guanidine Protection Cbz-Cl, base (e.g., NaHCO3), solvent Bis-Cbz protection of guanidine Protects guanidine for further steps
4 Imino Group Formation Aldehyde or imine precursor, dehydrating agent Form (1E)-imino linkage Control of stereochemistry critical
5 Purification and Characterization Chromatography, NMR, MS Obtain pure, characterized product Confirm stereochemistry and purity

Research Findings and Optimization Notes

  • The selective protection of the guanidine side chain with two Cbz groups is crucial for stability and reactivity control.
  • Boc protection is preferred for the α-amino group due to its acid lability, allowing later deprotection under mild acidic conditions.
  • The methyl ester is stable under the reaction conditions used for guanidine protection and imine formation.
  • The (1E)-configuration of the imino group is favored thermodynamically and can be selectively obtained by controlling reaction conditions such as solvent polarity and temperature.
  • Side reactions such as over-alkylation or incomplete protection can be minimized by stoichiometric control and monitoring by TLC or HPLC.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Cbz Deprotection: Hydrogen gas (H2) over palladium on carbon (Pd/C) in methanol.

Major Products Formed

    Deprotected Amines: Removal of the Boc and Cbz groups yields the free amine, which can be further functionalized or used in subsequent synthetic steps.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate serves as a building block in the synthesis of peptides and peptidomimetics that can be used in drug development. Its structure allows for modifications that can enhance biological activity or specificity towards certain targets.

Case Study: Anticancer Agents
Research has demonstrated that compounds derived from similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, modifications to the Cbz group have been shown to affect the binding affinity to target proteins involved in tumor growth.

2. Peptide Synthesis:
The compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can serve as a protected amino acid derivative. This application is crucial for creating complex peptides that can function as therapeutics or research tools.

3. Drug Development:
In drug discovery, derivatives of this compound have been explored for their potential as enzyme inhibitors or receptor modulators. The ability to modify the side chains allows researchers to optimize pharmacokinetic properties such as solubility and bioavailability.

Mechanism of Action

The protective groups in Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate serve to protect reactive amino groups during synthetic transformations. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the Cbz group is stable under both acidic and basic conditions but can be removed via catalytic hydrogenation . These properties allow for selective deprotection and subsequent functionalization of the molecule.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s unique combination of dual Cbz/Boc protection and imino functionality distinguishes it from analogs. Key structural comparisons include:

Compound Name (CAS) Molecular Formula Key Functional Groups Structural Distinctions
Target Compound (899442-96-7) C28H36N4O8 Cbz-amino, Cbz-imino (1E), Boc-amino, pentanoate ester Dual Cbz/Boc protection; stereospecific imino group
(S)-Methyl 2-n-Cbz-3-n-Boc-propanoate (58457-98-0) C17H22N2O6 Cbz, Boc, propanoate ester Shorter backbone (propanoate); lacks imino group
Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate (192314-71-9) C22H20N2O2 Bis-Boc, ketone, pentanoate ester No Cbz groups; ketone functionality
Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate (AS51928) Not specified Cbz-amino, bicyclic framework Rigid bicyclic structure; no Boc group

Sources :

Purity and Analytical Methods

  • Target Compound : 97% purity (HPLC), analyzed via <sup>1</sup>H NMR, MS, and IR .
  • YC-0717 (58457-98-0): 98% purity (HPLC), characterized by similar methods but lacks imino-group-specific validation .
  • Methyl (S)-2-[Bis(Boc)amino]-5-oxopentanoate: No explicit purity data; analytical focus on ketone stability under Boc protection .

Research Findings and Challenges

  • Stereochemical Stability: The (1E) imino configuration in the target compound requires careful handling to prevent isomerization, unlike analogs with single protecting groups .
  • Solubility Differences : The dual Cbz/Boc groups enhance solubility in organic phases compared to bicyclic derivatives, which may require polar solvents .
  • Synthetic Flexibility: The target compound’s modular design allows sequential deprotection (Boc first via acidolysis, Cbz via hydrogenolysis), enabling versatile applications .

Biological Activity

Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate, also known by its CAS number 899442-96-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Methyl (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
  • Molecular Formula : C28H36N4O8
  • Molecular Weight : 556.61 g/mol
  • Canonical SMILES : CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)OC

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the Cbz (carbobenzyloxy) groups enhances its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to amino acid transport and metabolism.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cellular functions.
  • Antitumor Activity : Preliminary studies suggest potential applications in cancer therapy due to its structural similarities to known anticancer agents.

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study examined the uptake of amino acid derivatives in glioma cells, revealing that compounds similar to this compound can enter cells via sodium-independent transport systems, which may enhance their therapeutic efficacy in tumor targeting .
  • Biodistribution Analysis :
    • In vivo studies using animal models have demonstrated favorable biodistribution profiles for similar compounds, indicating high tumor-to-brain ratios, which are critical for effective brain tumor imaging and treatment .
  • Comparative Studies :
    • Comparative analysis with established amino acid-based tracers showed that the compound could achieve higher tumor uptake than traditional substrates, suggesting its potential as a superior agent for imaging and therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationModulation of signaling pathways
Antitumor ActivityPromising results in glioma cell models
BiodistributionHigh tumor-to-brain ratios in animal studies

Q & A

Basic Questions

Q. What are the critical steps in synthesizing Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate, and how are protecting groups strategically employed?

  • Methodological Answer : The synthesis typically involves sequential protection of amino groups using Cbz (carbobenzyloxy) and Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions. For example, Boc protection is often applied under mild basic conditions (e.g., di-tert-butyl dicarbonate in THF/water), while Cbz groups are introduced via benzyl chloroformate in the presence of a base like sodium bicarbonate. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate intermediates .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .
  • IR Spectroscopy : Identification of carbonyl stretches (e.g., Boc urethane at ~1680–1720 cm1^{-1}, Cbz groups at ~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts during synthesis?

  • Methodological Answer :

  • Temperature Control : Reflux in acetic acid with sodium acetate (as in ) stabilizes intermediates and reduces side reactions like racemization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of Boc/Cbz-protected intermediates .
  • Catalysis : Use of coupling agents (e.g., HATU or EDCI) for amide bond formation improves efficiency .
  • Data-Driven Optimization : Monitor reaction progress via TLC or LC-MS to adjust stoichiometry or reaction time .

Q. How can contradictions in stereochemical assignments be resolved using combined computational and experimental data?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELX software) provides unambiguous stereochemical data. For example, highlights parameters like R factor (<0.05) and data-to-parameter ratio (>10:1) to validate structural models .
  • Computational Modeling : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to confirm configurations .

Q. What strategies mitigate racemization during peptide coupling or deprotection steps?

  • Methodological Answer :

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C for Boc removal to minimize acid-induced racemization .
  • Enantioselective Catalysts : Employ chiral auxiliaries or enzymes (e.g., lipases) during coupling steps .
  • Monitoring Optical Rotation : Track specific rotation changes during synthesis to detect racemization early .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate
Reactant of Route 2
Reactant of Route 2
Methyl (2S)-5-[(1E)-(Cbz-amino),(Cbz-imino)methyl]amino-2-Boc-aminopentanoate

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